molecular formula C23H24ClFeN3 B607439 8D81JS19ET CAS No. 185055-67-8

8D81JS19ET

Número de catálogo: B607439
Número CAS: 185055-67-8
Peso molecular: 433.8 g/mol
Clave InChI: DDENDDKMBDTHAX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Ferroquine tiene una amplia gama de aplicaciones de investigación científica:

Análisis Bioquímico

Análisis De Reacciones Químicas

Ferroquine experimenta varias reacciones químicas, incluyendo:

Comparación Con Compuestos Similares

Ferroquine es único entre los fármacos antimaláricos debido a su estructura organometálica. Los compuestos similares incluyen:

Actividad Biológica

Ferroquine (FQ), a novel organometallic compound derived from the combination of ferrocene and 4-aminoquinoline, has emerged as a promising candidate in the fight against malaria and cancer. Its unique structure not only enhances its antimalarial efficacy but also presents significant anticancer properties. This article delves into the biological activity of Ferroquine, summarizing its mechanisms, efficacy, and safety profiles based on diverse research findings.

Ferroquine is characterized by a ferrocene moiety linked to a 4-aminoquinoline structure. This configuration allows for enhanced accumulation in lysosomes, leading to several biological activities:

  • Inhibition of Autophagy : Ferroquine disrupts autophagic processes, which are crucial for cellular homeostasis, particularly in cancer cells .
  • Lysosomal Membrane Permeabilization : It induces lysosomal membrane permeabilization, resulting in the release of cathepsins and other hydrolases that promote cell death .
  • Mitochondrial Dysfunction : Ferroquine causes mitochondrial depolarization, which is associated with apoptosis and necrosis in cancer cells .
  • Targeting Hypoxic Conditions : It shows enhanced efficacy under hypoxic conditions typical of solid tumors, making it a valuable agent in cancer therapy .

Antimalarial Activity

Ferroquine exhibits potent antimalarial properties, particularly against multi-drug resistant strains of Plasmodium falciparum. Key findings include:

  • In Vitro Efficacy : In a study involving 65 P. falciparum isolates, Ferroquine demonstrated a mean IC50 value of 9.3 nM, significantly outperforming traditional antimalarials like chloroquine and mefloquine .
  • Resistance Profile : Ferroquine remains effective against chloroquine-resistant strains, providing a critical advantage in regions where resistance is prevalent .

Table 1: Comparative Antimalarial Efficacy

CompoundMean IC50 (nM)Activity Against Resistant Strains
Ferroquine9.3Yes
Chloroquine100 - 200No
Mefloquine20 - 40Limited
Artesunate<1Yes

Clinical Trials and Safety Profile

Ferroquine has been evaluated in multiple clinical settings, particularly in combination with artesunate:

  • Phase 2 Trials : A multicenter trial involving over 300 patients showed high cure rates with Ferroquine combined with artesunate (97% for the lowest dose of Ferroquine) while maintaining a favorable safety profile . Adverse events were primarily mild, such as headaches and transient worsening of malaria symptoms .
  • Pharmacokinetics : The pharmacokinetic studies indicate that Ferroquine has a long half-life (approximately 16 days), allowing for sustained therapeutic effects . The drug's metabolism produces active metabolites that contribute to its overall efficacy against malaria .

Anticancer Activity

Beyond its antimalarial properties, Ferroquine has shown significant potential as an anticancer agent:

  • Cell Viability Studies : In vitro studies on prostate cancer cell lines (LNCaP) demonstrated that Ferroquine reduced cell viability in a dose-dependent manner more effectively than chloroquine .
  • Mechanistic Insights : The drug's ability to induce cell cycle arrest at the G0/G1 phase suggests its role in inhibiting cancer cell proliferation .

Table 2: Summary of Anticancer Findings

Study FocusKey Findings
Cell Viability (LNCaP)Significant reduction at low concentrations
Cell Cycle ArrestInduces G0/G1 phase arrest
Combination TherapyEnhances efficacy of existing chemotherapeutics

Propiedades

Número CAS

185055-67-8

Fórmula molecular

C23H24ClFeN3

Peso molecular

433.8 g/mol

Nombre IUPAC

7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-2,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+)

InChI

InChI=1S/C18H19ClN3.C5H5.Fe/c1-22(2)12-14-5-3-4-13(14)11-21-17-8-9-20-18-10-15(19)6-7-16(17)18;1-2-4-5-3-1;/h3-10H,11-12H2,1-2H3,(H,20,21);1-5H;/q2*-1;+2

Clave InChI

DDENDDKMBDTHAX-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2]

SMILES canónico

CN(C)CC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2]

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

SR-97193;  SSR-97193;  SR97193;  SSR97193;  SR 97193;  SSR 97193

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.